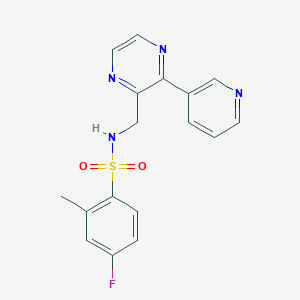

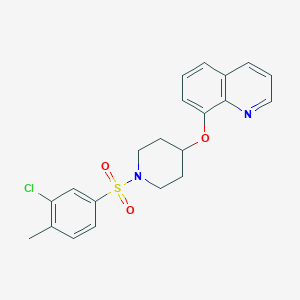

4-fluoro-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-fluoro-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a fluoropyridine, a pyrazine, and a benzenesulfonamide . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, fluoropyridines can be synthesized using various methods . For instance, one method involves the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the strong electron-withdrawing fluorine atom in the aromatic ring would likely influence the reactivity and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom, for example, would likely reduce the basicity of the pyridine ring .Scientific Research Applications

Antidiabetic Agents

Research into fluorinated pyrazoles and benzenesulfonylurea derivatives, including compounds structurally related to 4-fluoro-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, has revealed significant antidiabetic activity. These compounds have shown promising results in preliminary biological screenings, with favorable drug-like profiles for potential future drug discovery studies (Faidallah et al., 2016).

Anticancer and Antitumor Activities

Several derivatives of benzenesulfonamide have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Notably, some derivatives have shown interesting cytotoxic activities and strong inhibition of human cytosolic isoforms, suggesting crucial implications for further anti-tumor activity studies (Gul et al., 2016).

Antimicrobial Activities

Derivatives of N-(pyrazin-2-yl)benzenesulfonamides have been prepared and evaluated for their anti-infective properties, including antitubercular activity against M. tuberculosis H37Rv. These compounds highlight the importance of structural variations in enhancing antimicrobial activity and suggest potential targets for future exploration, such as matrix metalloproteinase-8 (Bouz et al., 2019).

Corrosion Inhibition

The compound and its related derivatives have also been studied in the context of corrosion inhibition. A novel synthesized azopyrazole-benzenesulfonamide derivative was investigated as an efficient corrosion inhibitor for mild steel in an acidic environment. This research provides insights into the compound's potential industrial applications due to its high inhibition efficiency (Mostfa et al., 2020).

Future Directions

properties

IUPAC Name |

4-fluoro-2-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2S/c1-12-9-14(18)4-5-16(12)25(23,24)22-11-15-17(21-8-7-20-15)13-3-2-6-19-10-13/h2-10,22H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNHYLIGNXUASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2864488.png)

![7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane](/img/structure/B2864493.png)

![1-(2,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2864494.png)

![2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2864498.png)

![2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2864500.png)

![4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2864503.png)

![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2864505.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)

![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2864507.png)